molecular formula C16H20O3 B12589674 Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 583026-95-3

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate

Cat. No.: B12589674
CAS No.: 583026-95-3
M. Wt: 260.33 g/mol
InChI Key: PNZFDKHQGYAMAK-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that belongs to the class of enoate esters This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-methylbut-2-enoate: Another enoate ester with a similar structure but different substitution pattern on the phenyl ring.

    Ethyl 4-methoxy-3-(3-methylbut-2-en-1-yl)phenylprop-2-enoate: A compound with a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.

    Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: A compound with a hydroxy group on the phenyl ring instead of the 3-methylbut-2-en-1-yloxy group.

Properties

CAS No.

583026-95-3

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C16H20O3/c1-4-18-16(17)10-7-14-5-8-15(9-6-14)19-12-11-13(2)3/h5-11H,4,12H2,1-3H3

InChI Key

PNZFDKHQGYAMAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OCC=C(C)C

Origin of Product

United States

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